molecular formula C11H10BrN B1603335 4-(Bromomethyl)-2-methylquinoline CAS No. 864779-06-6

4-(Bromomethyl)-2-methylquinoline

Cat. No.: B1603335
CAS No.: 864779-06-6
M. Wt: 236.11 g/mol
InChI Key: STFAUTYDNFEXJW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group at the 4-position and a methyl group at the 2-position of the quinoline ring makes this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline. One common method is the bromination of 2-methylquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-2-methylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-methylquinoline
  • 4-(Fluoromethyl)-2-methylquinoline
  • 4-(Iodomethyl)-2-methylquinoline

Uniqueness

4-(Bromomethyl)-2-methylquinoline is unique due to the reactivity of the bromomethyl group, which allows for diverse chemical modifications. Compared to its chloro, fluoro, and iodo analogs, the bromomethyl derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(bromomethyl)-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFAUTYDNFEXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629508
Record name 4-(Bromomethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864779-06-6
Record name 4-(Bromomethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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